molecular formula C20H16FN3O4 B2905300 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1260733-30-9

3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Cat. No. B2905300
CAS RN: 1260733-30-9
M. Wt: 381.363
InChI Key: CQJSXECHPHWGIJ-UHFFFAOYSA-N
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Description

The compound 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a synthetic compound that has attracted the attention of researchers due to its potential as a therapeutic agent.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives : A series of derivatives similar to the compound have been synthesized and characterized. These compounds were evaluated for their antibacterial and antifungal activities against various strains, showing significant activity in some cases (Sirgamalla & Boda, 2019).

  • Antimicrobial Study : Fluoroquinolone-based derivatives have been synthesized and evaluated for their antimicrobial activities. This includes analysis against antifungal and antibacterial activities, establishing the potential of such compounds in medicinal applications (Patel & Patel, 2010).

  • Biological Evaluation of Primaquine Derivatives : Research into primaquine derivatives with hydroxyphenyl or halogenphenyl substituents has shown notable antiproliferative effects against cancer cell lines, highlighting the potential of these compounds in cancer treatment (Perković et al., 2016).

  • Crystal Structure and Biological Activity : The crystal structure of certain derivatives and their biological activities, including antibacterial, antioxidant, and anti-TB properties, have been explored, demonstrating the multifaceted applications of these compounds (Mamatha S.V et al., 2019).

  • Antitumor Agents : The synthesis and preclinical evaluation of quinolin-4-one derivatives as antitumor agents have been conducted, indicating significant inhibitory activity against tumor cell lines (Chou et al., 2010).

  • Antimicrobial Activities of Triazole Derivatives : Novel triazole derivatives, including those with structural similarities to the compound , have been synthesized and shown to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).

  • Antibacterial Quinolines Synthesis Using Microwaves : The synthesis of antibacterial quinolines using microwave technology has been studied, highlighting an efficient and rapid method of producing these compounds (Kidwai et al., 2000).

  • Fluorescent Labeling Reagent : The use of 6-methoxy-4-quinolone as a fluorescent labeling reagent in biomedical analysis has been explored, demonstrating its stability and strong fluorescence in a wide pH range (Hirano et al., 2004).

properties

IUPAC Name

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-3-27-16-7-4-11(8-17(16)26-2)19-23-20(28-24-19)14-10-22-15-6-5-12(21)9-13(15)18(14)25/h4-10H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSXECHPHWGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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